C8H6BrI

Description

Properties

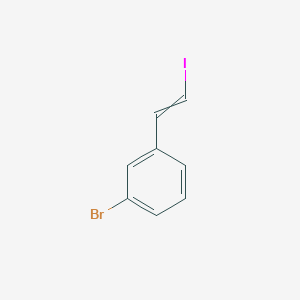

IUPAC Name |

1-bromo-3-(2-iodoethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGFMUGTDJRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-iodoethenyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives.

Industrial Production Methods: Industrial production of 1-bromo-3-(2-iodoethenyl)benzene typically involves large-scale bromination and iodination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-iodoethenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include benzoic acid derivatives.

Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2-iodoethenyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2-iodoethenyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with C₈H₆BrI:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (K) | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-5-chloro-1,3-dimethylbenzene | C₈H₆BrCl | 229.49 | Br, Cl, CH₃ | 368–370 | Pharmaceutical intermediates |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | Br, COOH, thiophene | 473–475 | Organic electronics, drug design |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 408–410 | Suzuki-Miyaura cross-coupling |

| 5-Bromo-1H-indole-3-carboxamide | C₈H₆BrN₃O | 238.97 | Br, indole, CONH₂ | 523–525 | Anticancer research |

Notes:

- Halogenated aromatics (e.g., C₈H₆BrCl) exhibit comparable thermal stability and reactivity due to the electron-withdrawing effects of halogens .

- Heterocyclic derivatives (e.g., benzo[b]thiophene) show enhanced π-conjugation, making them suitable for optoelectronic applications .

- Boronic acids (e.g., C₆H₅BBrClO₂) are pivotal in cross-coupling reactions but differ in solubility and bioavailability compared to pure hydrocarbons .

Physicochemical Properties

Thermal Stability

- C₈H₆BrI has a higher melting point (371–372 K) than C₈H₆BrCl (368–370 K), attributed to stronger van der Waals interactions from the larger iodine atom .

- Benzo[b]thiophene derivatives (e.g., C₉H₅BrO₂S) exhibit even higher melting points (~473 K) due to rigid heterocyclic frameworks .

Solubility and Reactivity

Spectroscopic Characterization

- NMR : C₈H₆BrI exhibits distinct ¹H NMR signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7.1–7.5 ppm). The iodine atom causes significant deshielding of adjacent protons .

- Mass Spectrometry : High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 290.8832 (calculated for C₈H₆BrI⁺) .

- X-ray Crystallography : Crystal packing analysis reveals weak C–H···Br interactions and disorder in methyl hydrogen positions .

Comparatively, benzo[b]thiophene derivatives show characteristic IR stretches for C=O (~1700 cm⁻¹) and S–C (~700 cm⁻¹) bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.